molecular formula C22H23ClFN5O3 B611976 (R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate CAS No. 1626387-80-1

(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate

Cat. No. B611976
CAS RN: 1626387-80-1
M. Wt: 459.91
InChI Key: MXDSJQHFFDGFDK-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD 3759 is a brain penetrant inhibitor of wild-type and constitutively active mutant EGF receptors (EGFRs;  IC50s = 0.3, 0.2, and 0.2 nM for wild-type, L858R-mutant, and exon 19 deletion-containing EGFRs, respectively). It is selective for EGFR over 115 other kinases, exhibiting <50% inhibition at a concentration of 1 μM. AZD 3579 reduces EGFR phosphorylation and cellular proliferation in L858R-mutant and exon 19 deletion-containing H3255 and PC-9 cells (GI50s = 7.7 and 7.0 nM, respectively) but has no effect on H838 cells that express wild-type EGFR (GI50 = 21,556 nM). AZD 3759 inhibits tumor growth by 78% and induces tumor regression at doses of 7.5 and 15 mg/kg, p.o., respectively in a PC-9 mouse model of non-small cell lung cancer (NSCLC) brain metastasis.
AZD3759 is also known as zorifertinib. It is an orally available inhibitor of the epidermal growth factor receptor (EGFR), with potential antineoplastic activity. Upon oral administration, AZD3759 binds to and inhibits the activity of EGFR as well as certain mutant forms of EGFR. This prevents EGFR-mediated signaling, and may lead to both induction of cell death and inhibition of tumor growth in EGFR-overexpressing cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.

Scientific Research Applications

Treatment of Non-Small-Cell Lung Cancer (NSCLC)

AZD3759 is a potent EGFR tyrosine kinase inhibitor (TKI) that has shown promising systemic and intracranial antitumor activity . It has been used in the treatment of non-small-cell lung cancer (NSCLC) patients with activating mutations in the epidermal growth factor receptor (EGFR) .

Treatment of Central Nervous System (CNS) Metastases

AZD3759 can fully penetrate the blood-brain barrier (BBB), making it a potential treatment for central nervous system (CNS) metastases, such as leptomeningeal metastasis (LM) and brain metastasis (BM) .

Treatment of EGFR-Mutant NSCLC with CNS Metastases

AZD3759 has been used specifically for the treatment of EGFR-mutant NSCLC patients with CNS metastases . These patients often develop CNS metastases during treatment, even when their extracranial tumors are still under control .

Prevention of Brain Metastasis

Treatment with AZD3759 has been shown to prevent the development of brain metastasis in nude mice .

Use in Combination with Third-Generation EGFR-TKIs

The sequential use of AZD3759 and third-generation EGFR-TKIs has been suggested as a new treatment paradigm for targeted populations .

Treatment of Untreated EGFR-Mutated NSCLC with CNS Metastases

A phase 2, multi-center, umbrella trial (CTONG1702, NCT03574402) assessed the efficacy and safety of AZD3759 in untreated EGFR-mutated NSCLC with CNS metastases . The primary endpoint was reached, with a confirmed objective response rate (ORR) of 70% .

Mechanism of Action

Target of Action

AZD3759, also known as zorifertinib, is a potent, orally bioavailable inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR), a key factor in the development of Non-Small Cell Lung Cancer (NSCLC) .

Mode of Action

The mode of action of AZD3759 involves inhibiting the activity of EGFR tyrosine kinase . This enzyme is frequently overactive in NSCLC due to specific mutations in the EGFR gene . By inhibiting EGFR tyrosine kinase, AZD3759 prevents the proliferation of cancer cells and induces apoptosis .

Biochemical Pathways

AZD3759 affects the EGFR signaling pathway by inhibiting EGFR tyrosine kinase . Additionally, it has been observed to inhibit the Janus kinase (JAK)/STAT pathway in both glioma cells and tumor tissues . This dual blockade of the EGFR and JAK/STAT signaling pathways may contribute to the compound’s antitumor effects .

Pharmacokinetics

AZD3759 is unique among EGFR inhibitors due to its high capability to penetrate the blood-brain barrier (BBB) . This property allows the compound to reach effective concentrations within the central nervous system (CNS), making it a promising treatment for CNS metastases from EGFR-mutant NSCLC .

Result of Action

The primary result of AZD3759’s action is a reduction in tumor growth. In clinical trials, AZD3759 has shown promising efficacy in patients with untreated EGFR-mutated NSCLC with CNS metastases . The compound has also been found to cause tumor regression in subcutaneous xenograft, leptomeningeal metastasis (LM), and brain metastasis (BM) lung cancer models .

Action Environment

The action of AZD3759 is influenced by the presence of the blood-brain barrier. Its ability to penetrate this barrier allows it to reach the CNS, where it can act on metastases that other EGFR inhibitors cannot effectively reach . This makes AZD3759 particularly effective in treating CNS metastases from EGFR-mutant NSCLC .

properties

IUPAC Name

[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl] (2R)-2,4-dimethylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3/c1-13-11-28(2)7-8-29(13)22(30)32-19-9-14-17(10-18(19)31-3)25-12-26-21(14)27-16-6-4-5-15(23)20(16)24/h4-6,9-10,12-13H,7-8,11H2,1-3H3,(H,25,26,27)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDSJQHFFDGFDK-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1626387-80-1
Record name AZD-3759
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1626387801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-3759
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14795
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZORIFERTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67SX9H68W2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(R)-4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl 2,4-dimethylpiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.